7,7-Difluorobicyclo[4.1.0]heptan-2-ol
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Overview
Description
7,7-Difluorobicyclo[410]heptan-2-ol is an organic compound characterized by a bicyclic structure with two fluorine atoms attached to the seventh carbon and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol typically involves the fluorination of a bicyclic precursor. One common method involves the reaction of a bicyclo[4.1.0]heptane derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The production process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorobicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptan-2-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,7-Difluorobicyclo[4.1.0]heptan-1-ol
- 7,7-Difluorobicyclo[4.1.0]heptan-3-amine
- 7,7-Difluorobicyclo[4.1.0]heptan-3-one
Uniqueness
7,7-Difluorobicyclo[4.1.0]heptan-2-ol is unique due to the position of the hydroxyl group on the second carbon, which influences its chemical reactivity and potential applications. The presence of fluorine atoms also imparts specific properties such as increased stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
1251924-02-3 |
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Molecular Formula |
C7H10F2O |
Molecular Weight |
148.15 g/mol |
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4-6,10H,1-3H2 |
InChI Key |
GHDRQAQSUKXFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)C(C1)O |
Origin of Product |
United States |
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